molecular formula C16H15BrN2O2 B8323527 benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate

benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate

Cat. No.: B8323527
M. Wt: 347.21 g/mol
InChI Key: ZOBJTMUOPYXRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a bromopyridine moiety, and a cyclopropyl ring. It is a white crystalline powder with a molecular formula of C13H11BrN2O2 and a molecular weight of 306.14 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(5-bromopyridin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The cyclopropyl ring and bromopyridine moiety play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(5-bromopyridin-2-yl)carbamate
  • Benzyl N-(2-bromopyridin-3-yl)carbamate
  • Benzyl 5-bromopyridin-3-ylcarbamate

Uniqueness

Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature enhances the compound’s reactivity and binding affinity compared to similar compounds lacking the cyclopropyl ring .

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate

InChI

InChI=1S/C16H15BrN2O2/c17-13-6-7-14(18-10-13)16(8-9-16)19-15(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)

InChI Key

ZOBJTMUOPYXRJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., to the mixture of 1-(5-bromopyridin-2-yl)cyclopropanamine (1.07 g, 5.0 mmol), triethylamine (766 ul, 5.5 mmol) was added benzyl chloroformate (785 ul, 5.5 mmol). The resulting mixture was allowed to stir at it for 1 h. After work up, the crude product was purified by column chromatography on SiO2.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
766 μL
Type
reactant
Reaction Step One
Quantity
785 μL
Type
reactant
Reaction Step Two

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